1,3-Dibromo-1-propene
Description
Contextualization of Allylic Halides in Contemporary Organic Synthesis
Allylic halides are a class of organic compounds characterized by a halogen atom bonded to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. These compounds are highly valued in organic synthesis for their ability to act as potent electrophiles. nih.gov This enhanced reactivity stems from the stereoelectronic interaction between the carbon-halogen sigma-star (σ*) antibonding orbital and the adjacent π system of the double bond, which facilitates a range of displacement reactions. nih.gov
In contemporary organic synthesis, allylic halides are crucial for the construction of carbon-carbon and carbon-heteroatom bonds. They participate in a variety of reactions, including nucleophilic substitutions, cross-coupling reactions, and rearrangements. organic-chemistry.org The introduction of an allylic unit into a molecule is a synthetically valuable operation, and transition-metal π-allyl complexes, often generated from allylic halides, have proven to be highly selective reagents for this purpose. uwindsor.ca The versatility of allylic halides has been harnessed in the total synthesis of numerous natural products, where they are employed to overcome challenging bond formations and cyclizations. nih.gov
Structural Characteristics and Isomeric Considerations of 1,3-Dibromo-1-propene (B2576369)
The molecular formula of this compound is C₃H₄Br₂. nih.gov Its structure consists of a three-carbon propene chain with two bromine atoms. One bromine atom is attached to the first carbon (the vinylic position), and the other is attached to the third carbon (the allylic position). nih.gov This arrangement leads to the possibility of geometric isomerism, specifically cis and trans (or E and Z) isomers, depending on the relative orientation of the substituents around the double bond. The compound is often supplied as a mixture of these isomers. sigmaaldrich.com
The presence of two bromine atoms at different positions on the propene backbone results in distinct steric and electronic profiles compared to its isomers, such as 1,1-dibromo-1-propene (B80434). These differences significantly impact their utility in synthetic applications, particularly in organometallic chemistry. The dual bromine atoms in this compound allow for sequential reactions, a feature not as readily available in its monohalogenated counterparts.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄Br₂ |
| Molecular Weight | 199.87 g/mol |
| Boiling Point | 155-156 °C sigmaaldrich.com |
| Density | 2.0 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.5573 sigmaaldrich.com |
| Isomerism | Exists as a mixture of cis and trans isomers |
Significance of this compound in Advanced Chemical Research
This compound is a valuable synthetic building block in advanced chemical research. sigmaaldrich.comchemicalbook.com Its primary use lies in organic synthesis, where it serves as a precursor for creating more complex organic molecules. myskinrecipes.com The compound's bifunctional nature, with two reactive bromine atoms, allows it to participate in a variety of chemical transformations.
One notable application is in the preparation of organometallic reagents. For instance, it has been used in the synthesis of 3-bromo-3-phenoxy-1-palladacyclobutane. sigmaaldrich.comchemicalbook.com Such organometallic compounds are often key intermediates in catalytic cycles for the formation of new chemical bonds.
Furthermore, the distinct reactivity of the allylic and vinylic bromides allows for selective and sequential reactions. This controlled reactivity is highly sought after in multi-step syntheses where precise control over bond formation is critical. Researchers have also utilized this compound to investigate the mechanisms of enzymatic reactions involving halogenated compounds.
Overview of Research Areas and Methodological Approaches
Research involving this compound spans several areas of organic chemistry. A primary focus is its application in nucleophilic substitution reactions, where the bromine atoms are displaced by various nucleophiles to form new compounds. Addition reactions across the double bond and reduction reactions to form propylene (B89431) or cyclopropane (B1198618) are also areas of investigation.
Methodologically, the study of this compound and its reactions involves a range of analytical techniques. Gas chromatography (GC) is often employed to monitor the progress of reactions and to analyze the purity of the products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for elucidating the structure of the resulting compounds.
In the context of developing new synthetic methods, researchers often explore the use of different catalysts, solvents, and reaction conditions to optimize the yield and selectivity of reactions involving this compound. For example, the development of protocols for the regioselective synthesis of substituted allylic halides from allylic alcohols has been a significant area of research. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-dibromoprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQMKMSVOYQICF-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-15-6, 32121-07-6 | |
| Record name | 1,3-Dibromo-1-propene, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E)-1,3-dibromoprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,3 Dibromo 1 Propene
Established Laboratory-Scale Synthesis Routes
The laboratory synthesis of 1,3-Dibromo-1-propene (B2576369) can be achieved through several established pathways, primarily involving free radical mechanisms and the strategic bromination of three-carbon precursors.
Free Radical Addition Techniques for this compound Formation
Free radical reactions offer a key route to halogenated compounds. For this compound, a prominent method is allylic bromination, which selectively substitutes a hydrogen atom on a carbon adjacent to a double bond. masterorganicchemistry.com This technique is particularly effective when using a precursor such as 1-bromopropene.
The reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (UV) or peroxides. jove.comjove.com NBS is favored over molecular bromine (Br₂) because it maintains a very low concentration of Br₂ in the reaction mixture, which suppresses the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.comlibretexts.org
The mechanism proceeds in three main stages:
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ generated in situ, forming a bromine radical. libretexts.orgchemistrysteps.com
Propagation: A bromine radical abstracts an allylic hydrogen from the methyl group of 1-bromopropene, creating a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the this compound product and a new bromine radical, which continues the chain reaction. jove.comchemistrysteps.com
Termination: The chain reaction concludes when two radicals combine. libretexts.org
Table 1: General Conditions for Allylic Bromination
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Precursor | 1-Bromopropene | Provides the alkene backbone and allylic hydrogens. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Acts as a source of bromine radicals while keeping Br₂ concentration low. masterorganicchemistry.com |
| Solvent | Carbon tetrachloride (CCl₄) or other non-polar solvents | Favors the radical pathway over ionic addition. jove.com |
| Initiator | UV light or Peroxide (e.g., AIBN) | Initiates the radical chain reaction by generating the first radicals. jove.com |
| Temperature | Room to reflux temperatures | Provides the energy for homolytic cleavage and reaction propagation. |
Bromination Strategies for Propene-Based Precursors
Synthesizing this compound from simpler precursors like propene typically requires a multi-step approach, as direct bromination leads to other products. The direct addition of bromine (Br₂) to propene results in 1,2-dibromopropane. study.com Therefore, strategies often involve the synthesis and subsequent modification of an intermediate.
A viable laboratory strategy involves the dehydrobromination of 1,2,3-tribromopropane (B147538). This precursor can be synthesized by the addition of bromine to allyl bromide (3-bromopropene). The subsequent elimination of a molecule of hydrogen bromide (HBr) from 1,2,3-tribromopropane using a base can yield a mixture of dibromopropene isomers, including this compound. The reaction conditions, particularly the choice of base and solvent, are critical in controlling the regioselectivity of the elimination. A procedure for a related compound, 2,3-dibromopropene, involves treating 1,2,3-tribromopropane with sodium hydroxide (B78521). orgsyn.org A similar principle can be applied to generate this compound, although product mixtures are common.
Development of Stereoselective Synthesis for this compound Isomers
The carbon-carbon double bond in this compound allows for the existence of cis (Z) and trans (E) geometric isomers. glpbio.com The development of synthetic methods that can selectively produce one isomer over the other is a significant area of research, as the stereochemistry of such compounds is crucial for their subsequent use in complex organic synthesis. mdpi.com
Control of Cis/Trans Isomer Ratios in Synthesis
Controlling the cis/trans isomer ratio requires carefully designed synthetic routes that proceed through stereochemically defined intermediates or transition states.
One highly effective method for the stereoselective synthesis of (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org This reaction, conducted in dimethylformamide (DMF) with triethylamine (B128534) (Et₃N) as a base, proceeds rapidly and with high Z-selectivity. The precursor, an anti-2,3-dibromoalkanoic acid, can be prepared from the corresponding trans-alkenoic acid. This method provides a reliable pathway to the (Z)-isomer of bromoalkenes. organic-chemistry.org
Another advanced approach for creating the (Z)-vinyl bromide structure involves the bromoboration of alkynes. The syn-bromoboration of propyne (B1212725) with boron tribromide (BBr₃) has been shown to produce (Z)-2-bromo-1-propenyldibromoborane with greater than 98% isomeric purity. organic-chemistry.orgnih.gov This intermediate can then be converted into a stable pinacolboronate, which serves as a versatile building block for further cross-coupling reactions to generate complex (Z)-trisubstituted alkenes. nih.gov
Investigation of Reaction Conditions for Isomer Specificity
Reaction conditions play a pivotal role in determining the final isomer ratio. Temperature, solvent, and the nature of reagents can all influence the stereochemical outcome of a reaction.
In some related synthetic systems for producing β-halo Baylis–Hillman adducts, the reaction temperature has been shown to be a critical factor for Z/E selectivity. For instance, reactions carried out at very low temperatures (-78 °C) favored the Z-isomer, whereas conducting the same reaction at a higher temperature (0 °C) resulted exclusively in the E-isomer. ttu.edu This suggests that the transition state energies for the formation of the two isomers can be sufficiently different, allowing for temperature-based control. The E-isomer is often the thermodynamically more stable product, and higher temperatures can facilitate equilibration to favor its formation.
Photochemical isomerization is another technique used to control isomer ratios. The irradiation of a mixture of isomers with light of a specific wavelength can promote the conversion of one isomer to the other, potentially leading to an enrichment of the desired isomer. beilstein-journals.org
Table 2: Research Findings on Stereoselective Synthesis of Vinyl Bromides
| Methodology | Target Isomer | Key Reagents/Conditions | Observed Selectivity | Reference |
|---|---|---|---|---|
| Debrominative Decarboxylation | Z-Isomer | anti-2,3-dibromoalkanoic acid, Et₃N, DMF, Microwave | High Z-selectivity | organic-chemistry.org |
| Bromoboration of Propyne | Z-Isomer (intermediate) | Propyne, BBr₃ | ≥98% Z-selectivity for the borane (B79455) intermediate | organic-chemistry.orgnih.gov |
| Michael-type Addition | E-Isomer | α,β-acetylenic ketones, aldehydes, MgBr₂, 0 °C | Exclusive formation of E-isomer at higher temperatures | ttu.edu |
| Michael-type Addition | Z-Isomer | α,β-acetylenic ketones, aldehydes, MgBr₂, -78 °C | Predominant formation of Z-isomer at low temperatures | ttu.edu |
Industrial-Scale Production Methodologies and Optimization
The industrial production of specialty chemicals like this compound involves adapting and optimizing laboratory-scale syntheses for large-scale, cost-effective, and safe manufacturing. While specific proprietary industrial processes are not widely published, the principles of chemical engineering and process optimization guide the selection of a viable route.
A potential industrial route could be based on the free radical bromination of an abundant precursor. For example, the synthesis of the related compound 1,3-dibromopropane (B121459) can be achieved through the free radical addition of hydrogen bromide to allyl bromide. wikipedia.org A similar strategy, such as the allylic bromination of 1-bromopropene, could be optimized for large-scale production of this compound.
Key optimization parameters for industrial production include:
Raw Material Cost and Availability: Precursors like propene, bromine, and allyl bromide are commodity chemicals, making routes derived from them potentially more economical.
Reaction Conditions: Optimization focuses on minimizing energy consumption and reaction time. This may involve the use of flow chemistry reactors, which offer better temperature control and safety compared to large batch reactors, especially for exothermic radical reactions.
Catalyst/Reagent Efficiency: For methods involving reagents like NBS, efficient recycling of the succinimide (B58015) byproduct would be crucial for economic viability. In catalytic processes, maximizing catalyst turnover number and minimizing catalyst deactivation are primary goals.
Yield and Purity: Process parameters are fine-tuned to maximize the yield of the desired product and minimize the formation of byproducts, which simplifies downstream purification processes like distillation.
Process Safety: Handling large quantities of bromine and managing radical reactions, which can be highly energetic, requires robust safety protocols and reactor design.
Manufacturers of halogenated compounds focus on developing persistent and high-quality production lines to supply these intermediates for use in the pharmaceutical, agrochemical, and specialty chemical industries. pacificbiochem.comdhruvchem.in
Synthesis of Highly Functionalized this compound Derivatives
The dibromo-propene scaffold serves as a versatile starting point for the synthesis of more complex molecules with significant functionalization. These derivatives are valuable in various fields of organic synthesis.
Sulfonylated propene derivatives are important reagents in organic chemistry. An improved and scalable synthesis for 2,3-dibromo-1-(phenylsulfonyl)-1-propene (DBP), a key sulfonylated derivative, has been developed. This method avoids previous limitations by utilizing a one-pot propargylation and oxidation of thiophenol to produce a propargyl sulfone intermediate. This intermediate is then isomerized and brominated in another one-pot reaction to yield the final product. researchgate.net This novel preparation is noted for being more robust and convenient than prior methods. researchgate.net
Another relevant method involves the sulfonylation of 1,1-dibromo-1-alkenes using sodium sulfinates. organic-chemistry.org This reaction is promoted by cesium carbonate (Cs₂CO₃) and provides high yields of (Z)-1-bromo-1-sulfonyl alkenes with excellent regio- and stereoselectivity. organic-chemistry.org The process is typically conducted in dimethyl sulfoxide (B87167) (DMSO) at 100°C. organic-chemistry.org These sulfonylated products can undergo further reactions, such as Sonogashira cross-coupling, to create even more complex structures. organic-chemistry.org
| Derivative | Starting Materials | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| 2,3-Dibromo-1-(phenylsulfonyl)-1-propene (DBP) | Thiophenol, Propargyl bromide | One-pot propargylation/oxidation, followed by one-pot isomerization/bromination | Convenient, scalable, and robust synthesis | researchgate.net |
| (Z)-1-Bromo-1-sulfonyl alkenes | 1,1-Dibromo-1-alkenes, Sodium sulfinates | Cs₂CO₃, DMSO, 100°C | Highly selective synthesis with yields of 65-91% | organic-chemistry.org |
Fluorinated synthons are crucial for introducing fluorine into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals. A key example is the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone. This compound serves as a valuable synthon for preparing 4-bromodifluoromethyl thiazoles, which are useful in drug discovery programs. nih.gov
The synthesis involves treating ethyl 2-bromo-2,2-difluoroacetate with a Grignard reagent, specifically methyl magnesium bromide, in dry diethyl ether at low temperatures (-78 °C). nih.gov This method provides a direct route to the fluorinated dibromopropanone synthon, which can then be used in subsequent reactions to build more complex heterocyclic structures. nih.gov
| Synthon | Starting Material | Key Reagents/Conditions | Significance | Reference |
|---|---|---|---|---|
| 1,3-Dibromo-1,1-difluoro-2-propanone | Ethyl 2-bromo-2,2-difluoroacetate | Methyl magnesium bromide, Dry diethyl ether, -78°C | Enables synthesis of 4-bromodifluoromethyl thiazoles for drug discovery | nih.gov |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.eduuniv-rennes.fr The synthesis of this compound and its derivatives can be evaluated and improved through the lens of the twelve principles of green chemistry. msu.edu
Traditional bromination methods often use elemental bromine, which is hazardous and corrosive. cambridgescholars.com Green chemistry encourages the use of less hazardous chemical syntheses, promoting alternatives like N-Bromosuccinimide (NBS), which is a safer and more selective brominating agent for a wide variety of compounds under mild conditions. cambridgescholars.com
Furthermore, many classical syntheses require harsh reaction conditions, such as high temperatures and pressures, leading to side reactions, waste generation, and high energy consumption. google.com The principles of "Design for Energy Efficiency" and "Prevention" of waste are central to green chemistry. yale.edujetir.org This involves developing methods that can be conducted at ambient temperature and pressure and designing syntheses to maximize the incorporation of all materials into the final product (Atom Economy). yale.eduuniv-rennes.fr The development of solvent-free reactions, for instance using microwave activation, represents a significant step towards environmentally benign processes by reducing waste from auxiliary substances. jetir.orgresearchgate.net
| No. | Principle of Green Chemistry | Brief Description |
|---|---|---|
| 1 | Prevention | It is better to prevent waste than to treat or clean it up after it has been created. yale.edu |
| 2 | Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.edu |
| 3 | Less Hazardous Chemical Syntheses | Methods should be designed to use and generate substances with little or no toxicity. yale.edu |
| 4 | Designing Safer Chemicals | Chemical products should be designed to maintain efficacy while minimizing toxicity. yale.edu |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. nih.gov |
| 6 | Design for Energy Efficiency | Energy requirements should be minimized; synthetic methods should be conducted at ambient temperature and pressure if possible. nih.gov |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable whenever practicable. nih.gov |
| 8 | Reduce Derivatives | Unnecessary derivatization should be minimized or avoided to reduce reagents and waste. nih.gov |
| 9 | Catalysis | Catalytic reagents are superior to stoichiometric reagents. yale.edu |
| 10 | Design for Degradation | Chemical products should be designed to break down into innocuous products at the end of their function. yale.edu |
| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be developed for real-time monitoring to prevent hazardous substance formation. yale.edu |
| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used should be chosen to minimize the potential for chemical accidents. jetir.org |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,3 Dibromo 1 Propene
Nucleophilic Substitution Processes Involving Bromine Atoms
Nucleophilic substitution in 1,3-dibromo-1-propene (B2576369) is a complex process due to the presence of two dissimilar carbon-bromine bonds. Nucleophiles, which are electron-rich species, attack the electron-deficient carbon atoms bonded to the bromine atoms. ncert.nic.in The reaction pathway, whether it follows an SN1 (unimolecular) or SN2 (bimolecular) mechanism, is heavily influenced by the structure of the substrate, the nature of the nucleophile, and the reaction conditions. pressbooks.pubutexas.edu The allylic bromide is generally more susceptible to substitution than the vinylic bromide.
Regioselectivity refers to the preference for a reaction to occur at one specific site over another. In this compound, nucleophilic attack preferentially occurs at the allylic carbon (C-3) rather than the vinylic carbon (C-1). The C-Br bond at the allylic position is more reactive towards traditional SN2 displacement. This is because the transition state of an S_N2 reaction at an sp3 carbon is more stable and less sterically hindered than at an sp2 carbon. byjus.com Furthermore, S_N1 reactions at the allylic position are facilitated by the formation of a resonance-stabilized allylic carbocation.
Stereoselectivity in these reactions, particularly those proceeding via an S_N2 mechanism, typically results in an inversion of configuration at the reacting chiral center. utexas.edulibretexts.org If the substitution occurs at a chiral allylic carbon, the nucleophile attacks from the side opposite to the leaving group (the bromide ion), leading to a predictable stereochemical outcome. nih.gov S_N1 reactions, which proceed through a planar carbocation intermediate, would be expected to yield a racemic mixture of products if the carbon were chiral. libretexts.org
The outcome of nucleophilic substitution reactions is highly dependent on the strength of the nucleophile and the reaction conditions, such as the solvent and temperature. libretexts.org
Nucleophile Strength: Strong nucleophiles, such as hydroxide (B78521) (OH⁻), cyanide (CN⁻), and thiolate (RS⁻) ions, favor the bimolecular S_N2 mechanism. libretexts.orgsavemyexams.com Weaker nucleophiles, like water or alcohols, are more likely to participate in unimolecular S_N1 reactions, which involve the formation of a carbocation intermediate. libretexts.org For example, heating this compound with an aqueous solution of sodium hydroxide would likely lead to the substitution of the allylic bromine to form 3-bromo-prop-2-en-1-ol. chemguide.co.uk
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMSO) enhance the reactivity of nucleophiles and favor S_N2 reactions. libretexts.org Polar protic solvents (e.g., water, ethanol) can solvate both the nucleophile and the carbocation intermediate, making them suitable for S_N1 reactions. libretexts.orglibretexts.org For instance, using an alcoholic solution of potassium hydroxide can promote elimination reactions (E2) as the alkoxide ion present is a strong base, leading to the formation of different products. byjus.comlearncbse.in
Reaction Conditions: Heating the reaction mixture under reflux is a common technique to increase the reaction rate. chemguide.co.uk For example, reacting bromoethane (B45996) with an ethanolic solution of potassium cyanide requires heating under reflux to produce propanenitrile. savemyexams.com
| Nucleophile | Solvent | Typical Conditions | Primary Mechanism at Allylic Position | Expected Major Product |
|---|---|---|---|---|
| OH⁻ (from aq. KOH/NaOH) | Water/Ethanol mixture | Heat under reflux | S_N2 | 3-Bromo-2-propen-1-ol |
| CN⁻ (from KCN) | Ethanol | Heat under reflux | S_N2 | 4-Bromo-3-butenenitrile |
| NH₃ | Ethanol | Heat in sealed tube | S_N2 | 3-Bromo-2-propen-1-amine |
| H₂O | Water (solvolysis) | Heat | S_N1 | 3-Bromo-2-propen-1-ol |
Addition Reactions Across the Alkene Functionality
The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electron-deficient species (electrophiles). docbrown.info
Electrophilic Addition: This is a characteristic reaction of alkenes. An electrophile, such as the δ+ hydrogen in hydrogen bromide (HBr) or a polarized bromine molecule (Br₂), is attracted to the π electrons of the double bond. youtube.comchemguide.co.uk The reaction typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. thieme-connect.de
The regioselectivity of electrophilic addition to unsymmetrical alkenes like this compound is generally governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the most hydrogen atoms. chemguide.co.uk The stability of the intermediate carbocation determines the major product. The addition of HBr would likely lead to the formation of 1,3-dibromo-1-halopropane, with the incoming bromine attaching to the more substituted carbon of the original double bond.
The reaction with bromine (Br₂) in an inert solvent results in the addition of a bromine atom to each carbon of the double bond, yielding a vicinal dihalide. libretexts.org This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. thieme-connect.dechemguide.co.uk This mechanism leads to anti-addition, where the two bromine atoms add to opposite faces of the double bond. libretexts.org
| Reagent | Mechanism | Intermediate | Expected Product |
|---|---|---|---|
| HBr | Electrophilic Addition | Carbocation | 1,2,3-Tribromopropane (B147538) |
| Br₂ in CH₂Cl₂ | Electrophilic Addition | Cyclic Bromonium Ion | 1,1,2,3-Tetrabromopropane |
Nucleophilic Addition: Addition of a nucleophile directly to the double bond is less common for simple alkenes because of the electron-rich nature of the π bond. This pathway typically requires the presence of strong electron-withdrawing groups attached to the double bond, which is not the case for this compound.
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). While this compound itself is not a diene, its double bond allows it to function as a dienophile, reacting with conjugated dienes to form six-membered rings. The reactivity of the dienophile is enhanced by electron-withdrawing substituents, and the bromine atoms may have some influence on the reaction rate and stereochemistry.
1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole (a molecule with positive and negative charges delocalized over three atoms) and a dipolarophile (like an alkene) to form a five-membered heterocyclic ring. alchetron.comwikipedia.org this compound can act as a dipolarophile in reactions with 1,3-dipoles such as azides or nitrile oxides. wikipedia.org These reactions are stereospecific and are governed by frontier molecular orbital (FMO) theory, where the overlap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's feasibility and regioselectivity. alchetron.comwikipedia.org
Reduction Chemistry of this compound
The reduction of this compound can lead to several products depending on the reducing agent and reaction conditions. Potential transformations include saturation of the double bond, removal of one or both bromine atoms (dehalogenation), or a combination of these processes.
A notable reaction in related compounds is the intramolecular Wurtz reaction. For instance, 1,3-dibromopropane (B121459) reacts with metallic zinc to form cyclopropane (B1198618) through an intramolecular coupling process. youtube.com A similar reaction with this compound could potentially lead to the formation of methylenecyclopropane. The reaction with zinc involves the metal inserting into the carbon-bromine bonds, followed by an intramolecular nucleophilic substitution where a carbanionic center displaces the second bromide to close the ring. youtube.com
Other reduction methods could involve catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni), which would typically reduce the carbon-carbon double bond to a single bond, forming 1,3-dibromopropane. Stronger reducing agents or different conditions might also effect dehalogenation.
Formation of Unsaturated and Cyclic Hydrocarbons
This compound serves as a valuable C3 building block in the synthesis of a variety of unsaturated and cyclic hydrocarbons. Its distinct reactivity at the vinylic and allylic positions can be selectively exploited to construct complex molecular architectures.
Unsaturated hydrocarbons, characterized by the presence of double or triple bonds, can be synthesized using this compound through various strategies. pressbooks.pubuobabylon.edu.iqlardbucket.org For instance, elimination reactions can be induced to form dienes or alkynes. Furthermore, its participation in cycloaddition reactions, such as the Diels-Alder reaction, allows for the construction of six-membered rings, which are prevalent in many natural products and biologically active compounds. mdpi.com The diene component required for such reactions can be generated in situ from this compound or it can act as a dienophile under specific conditions.
The synthesis of cyclic hydrocarbons is another important application of this compound. Intramolecular cyclization reactions, often mediated by metals or strong bases, can lead to the formation of cyclopropane or cyclopropene (B1174273) derivatives. These strained ring systems are of significant interest in organic synthesis due to their unique reactivity. Additionally, multi-step synthetic sequences involving this compound can be designed to access larger ring systems.
Cross-Coupling Methodologies Utilizing this compound
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The differential reactivity of the two carbon-bromine bonds in this compound makes it an excellent substrate for sequential and site-selective cross-coupling reactions.
Sequential Cross-Coupling Strategies
The distinct chemical environments of the vinylic and allylic bromine atoms in this compound allow for the implementation of sequential cross-coupling strategies. nih.gov This differential reactivity enables the stepwise introduction of different organic fragments onto the three-carbon backbone. Generally, the allylic C-Br bond is more susceptible to nucleophilic substitution and certain types of cross-coupling reactions under milder conditions compared to the more inert vinylic C-Br bond.
This reactivity difference can be exploited in a one-pot or stepwise fashion to synthesize complex, unsymmetrical molecules. rsc.org For example, a first coupling reaction can be performed selectively at the allylic position, leaving the vinylic bromide intact for a subsequent, different cross-coupling reaction. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity in these sequential transformations.
Catalytic Systems for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for carbon-carbon bond formation, and they are highly effective with substrates like this compound. sigmaaldrich.com Various palladium catalysts, often in combination with specific phosphine (B1218219) ligands, can be employed to facilitate these transformations. semanticscholar.orgrsc.org The choice of the catalytic system can influence the regioselectivity and stereoselectivity of the reaction.
Commonly used palladium catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. The selection of the ligand is critical; for instance, bulky and electron-rich phosphine ligands can enhance the reactivity of the catalyst and influence the product distribution. nih.gov Different types of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, can be successfully applied to this compound, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups. sigmaaldrich.commdpi.com
Table 1: Overview of Catalytic Systems for Cross-Coupling with Dibromoalkenes
| Catalyst Precursor | Ligand | Coupling Type | Reference |
|---|---|---|---|
| Pd(OAc)₂ | DPPE | Suzuki-Miyaura | semanticscholar.orgrsc.org |
| Pd₂(dba)₃ | TFP | Sonogashira | semanticscholar.orgrsc.org |
| Pd(PPh₃)₄ | None | General | acs.org |
| Pd(Amphos)₂Cl₂ | Amphos | Negishi-like | sigmaaldrich.com |
Radical Pathways and Rearrangement Phenomena
In addition to its utility in ionic and organometallic reactions, this compound can also participate in radical reactions. These pathways can lead to interesting rearrangement phenomena and provide alternative routes for the functionalization of this compound.
Investigation of Bromine Atom Migration
Under radical conditions, typically initiated by light or a radical initiator, bromine atom migration can occur. A detailed stereochemical and kinetic study of the free radical hydrobromination of propargyl bromide and bromoallene has shown that 1,2-dibromopropene is a major product. This is proposed to occur via the formation of a 1,3-dibromo-2-propenyl radical, followed by the loss of a bromine atom to form bromoallene, which then adds HBr to yield the final product. researchgate.net This suggests that a radical intermediate derived from a related dibromopropene structure can undergo bromine atom loss, a key step in potential migration pathways. While this study does not directly involve this compound as a starting material, the behavior of the structurally similar 1,3-dibromo-2-propenyl radical provides valuable insight into the potential for bromine atom migration in such systems.
The generation of a bromine radical (Br•) can initiate a chain reaction, leading to the formation of various products. researchgate.net Theoretical studies on the reaction of similar bromoalkenes with hydroxyl radicals have also shown that radical addition to the double bond and subsequent rearrangements are feasible pathways. nih.gov
Trapping of Intermediate Radicals
The detection and characterization of short-lived radical intermediates are crucial for understanding reaction mechanisms. Spin trapping is a powerful technique used for this purpose. nih.govmdpi.com In the context of reactions involving this compound, spin traps can be used to capture the transient radical species that are formed, converting them into more stable radicals that can be detected and characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. science.gov
Various spin trapping agents, such as nitrones and nitroso compounds, can be employed. nih.govmdpi.com For example, if a carbon-centered radical is formed on the propene backbone, it can be trapped to provide structural information about the intermediate. This information is invaluable for elucidating the mechanistic details of radical reactions involving this compound, including the pathways of bromine atom migration and other rearrangement processes.
Mechanistic Insights into Reactive Intermediates
The reactivity of this compound is predominantly centered on the allylic C-Br bond due to its capacity to form stabilized reactive intermediates. Nucleophilic substitution reactions, for instance, proceed through intermediates whose stability is a key determinant of the reaction pathway.
The departure of the bromide ion from the allylic position (C-3) results in the formation of a resonance-stabilized allylic carbocation. This intermediate is a hybrid of two resonance structures, where the positive charge is delocalized between the first and third carbon atoms.
Resonance Structures of the Allylic Carbocation: [ CH₂=CH-CH₂⁺ ] ↔ [ ⁺CH₂-CH=CH₂ ]
This delocalization significantly stabilizes the carbocation, making the SN1 (Substitution Nucleophilic Unimolecular) pathway a plausible mechanism, particularly in the presence of polar protic solvents. The vinylic C-Br bond, in contrast, is much less prone to cleavage, as the resulting vinylic carbocation would be highly unstable. Consequently, the allylic position is the primary site of reaction.
Role of Bromine as a Leaving Group
A leaving group is an atom or group of atoms that detaches from a molecule during a reaction. The efficacy of a leaving group is related to its ability to stabilize the negative charge it carries after departure. The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr), and its large size allows the negative charge to be dispersed over a larger volume.
In this compound, the bromine atom at the allylic position functions as a proficient leaving group. ncert.nic.in Its departure is facilitated by the simultaneous formation of the resonance-stabilized allylic carbocation mentioned previously. This process is the rate-determining step in an SN1 reaction mechanism. ncert.nic.in In contrast, the vinylic bromine is a poor leaving group under standard nucleophilic substitution conditions because the sp²-hybridized carbon of the C-Br bond is more electronegative than an sp³ carbon, resulting in a stronger bond that is more difficult to break.
| Feature | Allylic Bromine | Vinylic Bromine |
| Carbon Hybridization | sp³ | sp² |
| Bond Strength | Weaker | Stronger |
| Leaving Group Ability | Good | Poor |
| Intermediate Stability | Resonance-stabilized carbocation | Unstable carbocation |
Electronic and Steric Factors Governing Reactivity
The reactivity of this compound is governed by a combination of electronic and steric effects that influence the rate and outcome of its chemical transformations.
Electronic Factors:
Resonance: The most significant electronic factor is the resonance stabilization of the allylic carbocation intermediate. This delocalization of the positive charge across the carbon skeleton lowers the activation energy for the departure of the allylic bromine, thereby accelerating nucleophilic substitution reactions at this position.
Inductive Effect: The electronegative bromine atoms exert an electron-withdrawing inductive effect, pulling electron density away from the carbon atoms. This effect polarizes the C-Br bonds, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.
Steric Factors: The accessibility of the electrophilic carbon centers to incoming nucleophiles is influenced by steric hindrance.
The primary allylic carbon in this compound is relatively unhindered, which allows for the possibility of an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs. aspirationsinstitute.com The low steric hindrance at the allylic position makes it a viable target for this concerted mechanism, especially with strong, unhindered nucleophiles in polar aprotic solvents.
The competition between SN1 and SN2 pathways at the allylic position is therefore dependent on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. vedantu.com Vinylic halides are generally unreactive in SN2 reactions due to steric hindrance from the double bond and the repulsion between the incoming nucleophile and the pi-electron cloud.
| Factor | Influence on Reactivity |
| Resonance Stabilization | Favors reactions involving the allylic position via carbocation intermediates (SN1). |
| Inductive Effect | Increases the electrophilicity of the carbon atoms bonded to bromine. |
| Steric Hindrance | Low hindrance at the allylic carbon allows for both SN1 and SN2 pathways. High hindrance at the vinylic carbon disfavors substitution. |
Applications of 1,3 Dibromo 1 Propene in Diverse Fields of Chemical Synthesis
Strategic Building Block for Complex Organic Molecules
The distinct reactivity of the two bromine atoms in 1,3-Dibromo-1-propene (B2576369) allows it to function as a strategic building block in synthetic chemistry. It can participate in a variety of coupling and substitution reactions to introduce a three-carbon propene unit into a larger molecule. This capability is exemplified by its use in organometallic chemistry. For instance, this compound is utilized in the preparation of 3-bromo-3-phenoxy-1-palladacyclobutane. organic-chemistry.orgillinois.edu This transformation highlights its role in forming complex, cyclic organometallic compounds which can serve as intermediates in further synthetic applications.
Precursor for Pharmaceutically Relevant Scaffolds
Derivatives of this compound are instrumental in constructing scaffolds of significant pharmaceutical interest. The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, and halogenated synthons derived from dibromopropene offer a pathway to achieve this.
A key example is the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone. This halogenated propanone synthon is a direct precursor for the synthesis of 4-bromodifluoromethyl thiazoles. nih.gov The thiazole (B1198619) ring is a core component of many biologically active compounds. The reaction involves the condensation of the difluorinated propanone derivative with various aromatic amines in the presence of sodium thiocyanate. nih.gov The resulting 4-bromodifluoromethyl group on the thiazole scaffold is particularly valuable, as the bromine atom can be subsequently replaced with a fluorine isotope (¹⁸F) for use in positron emission tomography (PET) imaging. nih.gov This strategy has been successfully applied to the synthesis of a precursor for the biologically active molecule DF2755Y. nih.gov
Intermediate in Agrochemical Development
Information regarding the specific application of this compound as an intermediate in agrochemical development is not available in the reviewed literature. While the related saturated compound, 1,3-dibromopropane (B121459), is noted for its use in the synthesis of agrochemicals, similar evidence for the unsaturated this compound is absent.
Synthesis of Heterocyclic Compounds
The functional group array in this compound and its isomers makes them valuable starting materials for the synthesis of various heterocyclic compounds.
The synthesis of substituted furans, a common motif in natural products and pharmaceuticals, can be accomplished using an isomer of this compound. A copper(I)-catalyzed domino reaction of 2,3-dibromo-1-propene with β-ketoesters or 1,3-diketones yields 2,3,5-trisubstituted furans. wikipedia.org This reaction proceeds through an intermolecular C-allylation, followed by an intramolecular Ullmann-type O-vinylation and double bond isomerization to form the aromatic furan (B31954) ring. wikipedia.org
Table 1: Examples of Furan Synthesis Using 2,3-Dibromo-1-propene
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Class |
| 2,3-Dibromo-1-propene | β-Ketoester | Cu(I) / Cs₂CO₃ | 2,3,5-Trisubstituted Furan |
| 2,3-Dibromo-1-propene | 1,3-Diketone | Cu(I) / Cs₂CO₃ | 2,3,5-Trisubstituted Furan |
For cyclopentenone synthesis, a relevant pathway involves the Nazarov cyclization, which is a 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org Allenyl vinyl ketones are effective substrates for this transformation. organic-chemistry.orgillinois.edunih.gov These allene-containing precursors can be conceptually derived from dibromopropenes, which serve as starting points for allene (B1206475) synthesis. The Nazarov cyclization of an allenyl vinyl ketone, when treated with an acid like trifluoroacetic acid, leads to the formation of a carbocation intermediate that can be trapped by a nucleophile. organic-chemistry.orgnih.gov Subsequent hydrolysis can yield highly functionalized 5-hydroxycyclopent-2-enones, demonstrating a powerful strategy for constructing these important five-membered rings. organic-chemistry.orgnih.gov
As detailed in section 4.2, halogenated propanone synthons are highly effective for thiazole synthesis. The compound 1,3-dibromo-1,1-difluoro-2-propanone serves as a key reagent for introducing a bromodifluoromethyl group at the C4 position of a thiazole ring. nih.gov The general synthesis involves reacting this synthon with an aromatic amine and sodium thiocyanate. nih.gov This method is tolerant of various substituents on the aromatic amine, although strongly electron-withdrawing groups may result in lower yields. nih.gov
Table 2: Synthesis of 4-Bromodifluoromethyl Thiazoles
| Amine Reactant | Reagents | Product |
| p-Toluidine | 1,3-dibromo-1,1-difluoro-2-propanone, NaSCN | 4-(bromodifluoromethyl)-N-(p-tolyl)thiazol-2-amine |
| Aniline | 1,3-dibromo-1,1-difluoro-2-propanone, NaSCN | 4-(bromodifluoromethyl)-N-phenylthiazol-2-amine |
| p-Anisidine | 1,3-dibromo-1,1-difluoro-2-propanone, NaSCN | 4-(bromodifluoromethyl)-N-(4-methoxyphenyl)thiazol-2-amine |
| Thiourea | 1,3-dibromo-1,1-difluoro-2-propanone | 4-(bromodifluoromethyl)thiazol-2-amine |
Data sourced from Piergrossi et al., 2017. nih.gov
Formation of C3-Bridged Molecular Structures
The scientific literature does not support the use of this compound for the formation of C3-bridged molecular structures. This application is characteristic of its saturated analog, 1,3-dibromopropane, which readily undergoes coupling reactions to link two nucleophilic centers with a three-carbon alkyl chain. The presence of the double bond in this compound imparts different reactivity, making it unsuitable for this specific synthetic application.
Contributions to Organometallic Chemistry (e.g., Palladacyclobutane Derivatives)
This compound serves as a key precursor in the synthesis of palladacyclobutane derivatives, which are significant intermediates in various palladium-catalyzed reactions. The reactivity of both the vinylic and allylic C-Br bonds allows for oxidative addition to low-valent palladium complexes, leading to the formation of these strained four-membered metallacycles.
One notable example is the preparation of 3-bromo-3-phenoxy-1-palladacyclobutane. In this synthesis, this compound is utilized as a foundational building block. The reaction mechanism is thought to involve the initial oxidative addition of the more reactive allylic carbon-bromine bond to a palladium(0) complex. This is followed by an intramolecular nucleophilic substitution where a phenoxide group displaces the vinylic bromine, leading to the formation of the palladacyclobutane ring. The presence of the remaining bromine atom on the cyclobutane (B1203170) ring offers a handle for further functionalization, highlighting the synthetic utility of this approach.
The formation of such palladacyclobutane derivatives is crucial as they can undergo a variety of subsequent transformations, including reductive elimination and insertion reactions, which are key steps in many catalytic cycles. The ability to generate these intermediates from readily available precursors like this compound is therefore of significant interest in the development of new synthetic methodologies.
Integration into Supramolecular Assembly and Host-Guest Chemistry
While direct applications of this compound in supramolecular assembly and host-guest chemistry are not extensively documented in current literature, its molecular structure suggests a significant potential for its use in these fields. The presence of bromine atoms, which can act as halogen bond donors, opens up possibilities for its integration into complex supramolecular architectures.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering and the design of host-guest complexes. Halogenated organic compounds are increasingly being explored as "guests" that can be encapsulated within "host" molecules, with the stability of the resulting complex being influenced by halogen bonding.
Given these principles, this compound could potentially serve as a guest molecule in various host systems. The two bromine atoms could form directional halogen bonds with electron-donating sites (such as nitrogen, oxygen, or π-systems) within a macrocyclic or cage-like host molecule. The geometry of the propene backbone would also play a crucial role in the selectivity and strength of the host-guest interaction, suggesting that hosts could be designed to specifically recognize and bind this molecule.
Furthermore, the alkene functionality in this compound could participate in other non-covalent interactions, such as π-π stacking or C-H···π interactions, further stabilizing its inclusion within a host cavity. The development of host-guest systems involving halogenated alkenes like this compound could lead to new materials with applications in areas such as sensing, catalysis, and molecular recognition. However, the exploration of this compound in this context remains a promising area for future research.
Role of 1,3 Dibromo 1 Propene in Advanced Materials Science
Polymerization Processes Initiated or Modulated by 1,3-Dibromo-1-propene (B2576369)
Synthesis of Tailored Polymeric Structures with Desired Properties
The function of this compound as a monomer or comonomer for creating polymers with specific, tailored properties is not described in the available research. Polymer properties are typically engineered by the careful selection of monomers that form the polymer backbone. Although this compound possesses a polymerizable double bond, its incorporation into polymer chains and the resulting material properties have not been a significant focus of the reviewed literature. Its primary documented role remains as a precursor in organic synthesis rather than as a repeating unit in a polymer.
Cross-Linking Agent in Polymer Preparation
Similarly, no specific research findings were identified that document the use of this compound as a cross-linking agent to form three-dimensional polymer networks. In principle, its two bromine atoms could react with functional groups on separate polymer chains to form covalent bonds, thereby cross-linking the material. However, studies that detail this application, including the types of polymers it can cross-link, the reaction conditions, and the properties of the resulting thermoset materials, are absent from the surveyed scientific reports. Research in this area tends to focus on other brominated molecules or the use of brominated polymers which are subsequently cross-linked by other agents. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 1,3-dibromo-1-propene (B2576369), enabling the unambiguous determination of its regio- and stereochemistry. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) spectra, a complete structural map of the molecule can be constructed.
The ¹H NMR spectrum of this compound provides critical data for distinguishing between the (E)- and (Z)-isomers and for understanding the electronic environment of each proton. The spectrum typically displays signals for three distinct proton environments: the two vinylic protons on the carbon-carbon double bond (C=CH-CHBr) and the two protons of the allylic methylene (B1212753) group (-CH₂Br).
The key differentiating factor between the isomers is the coupling constant (J-value) between the two vinylic protons. For the (E)-isomer, this coupling is significantly larger (typically in the range of 13-18 Hz) due to the trans orientation of the protons. Conversely, the (Z)-isomer exhibits a smaller coupling constant (typically 6-12 Hz) for its cis-oriented vinylic protons.
The vinylic proton attached to the same carbon as a bromine atom (CHBr) is typically found further downfield due to the deshielding effect of the halogen. The allylic protons (-CH₂Br) appear as a doublet, resulting from coupling with the adjacent vinylic proton.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound Isomers Note: Exact chemical shifts (δ) can vary based on the solvent used.
| Proton Assignment | (E)-1,3-Dibromo-1-propene | (Z)-1,3-Dibromo-1-propene |
| Br-C(H)= | ~6.4-6.6 ppm | ~6.3-6.5 ppm |
| =C(H)-CH₂ | ~6.1-6.3 ppm | ~6.0-6.2 ppm |
| -CH₂-Br | ~4.0-4.2 ppm | ~4.1-4.3 ppm |
| J-value (vinylic) | ~13-15 Hz (trans) | ~7-9 Hz (cis) |
The two sp²-hybridized carbons of the double bond appear in the vinylic region of the spectrum (typically 100-140 ppm). The carbon atom directly bonded to a bromine atom (C-Br) is shifted downfield compared to the other vinylic carbon. The sp³-hybridized carbon of the methylene group (-CH₂Br) appears further upfield (typically 30-40 ppm). Subtle differences in the chemical shifts of the carbon atoms can also be observed between the (E)- and (Z)-isomers.
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound Note: Exact chemical shifts can vary based on the solvent used.
| Carbon Assignment | Typical Chemical Shift Range (ppm) |
| Br-C= | 110-120 |
| =C-CH₂ | 130-140 |
| -CH₂-Br | 30-40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two naturally occurring stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively).
This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any bromine-containing fragments. The molecular ion of C₃H₄Br₂ will appear as a triplet of peaks at m/z values corresponding to [C₃H₄⁷⁹Br₂]⁺, [C₃H₄⁷⁹Br⁸¹Br]⁺, and [C₃H₄⁸¹Br₂]⁺. The relative intensities of these peaks will be in an approximate 1:2:1 ratio.
Electron ionization (EI) often leads to extensive fragmentation. Common fragmentation pathways for this compound include the loss of a bromine atom (M-Br)⁺, which results in a prominent and stable allylic carbocation, and the cleavage of the C-C bond. youtube.com
Table 3: Key Ions in the Mass Spectrum of this compound
| Ion (m/z) | Description | Expected Isotopic Pattern |
| 198, 200, 202 | Molecular Ion (M⁺) [C₃H₄Br₂]⁺ | Triplet (approx. 1:2:1 ratio) |
| 119, 121 | [M-Br]⁺ Fragment [C₃H₄Br]⁺ | Doublet (approx. 1:1 ratio) |
| 41 | [C₃H₅]⁺ Fragment | Single Peak |
| 39 | [C₃H₃]⁺ Fragment (Allyl Cation) | Single Peak |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for analyzing mixtures containing this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each eluted compound.
This technique is particularly useful for separating the (E)- and (Z)-isomers of this compound, which often have slightly different retention times on a standard GC column. By comparing the retention times and the resulting mass spectra with those of known standards, GC-MS allows for the confident identification and quantification of each isomer within a sample.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. The C=C double bond stretch is typically observed in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations for the vinylic (=C-H) and allylic (-C-H) protons are found at higher frequencies, typically above and below 3000 cm⁻¹, respectively. The C-Br stretching vibrations are found in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) can also provide clues about the substitution pattern of the alkene, helping to distinguish between isomers.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H Stretch (vinylic) | =C-H | 3000 - 3100 |
| C-H Stretch (allylic) | -CH₂- | 2850 - 3000 |
| C=C Stretch | Alkene | 1600 - 1680 |
| C-H Bend | CH₂ Scissoring | 1400 - 1480 |
| C-H Bend (out-of-plane) | Alkene | 650 - 1000 |
| C-Br Stretch | Bromoalkane | 500 - 700 |
Raman Spectroscopy Applications
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, serving as a valuable tool for the structural characterization of this compound. It is often used in conjunction with infrared (IR) spectroscopy, as the two techniques provide complementary information based on different selection rules. researchgate.net Raman scattering arises from the inelastic scattering of photons by molecular vibrations, making it particularly effective for identifying non-polar bonds and symmetric vibrations, which can be weak or absent in IR spectra. researchgate.net
While detailed experimental peak assignments for this compound require specific research studies, reference spectra are available in chemical databases which can be used for comparison and identification. chemicalbook.com The analysis of these spectra allows for the confirmation of the compound's identity and can potentially distinguish between its cis and trans isomers due to differences in their molecular symmetry and resulting vibrational modes.
Table 1: Expected Raman Vibrational Regions for this compound Functional Groups This table is generated based on typical vibrational frequencies for the listed functional groups.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |
| C=C Stretch | Alkene | 1680 - 1620 | Intensity can vary. Position is sensitive to substitution and conjugation. |
| Vinylic C-H Stretch | =C-H | 3100 - 3000 | Typically appears at higher frequency than alkane C-H stretches. |
| Allylic C-H Stretch | =C-CH₂- | 3000 - 2850 | Standard alkane C-H stretching region. |
| C-Br Stretch | Bromoalkane | 650 - 510 | Often strong and characteristic. The exact position depends on the molecular structure. |
| C-H Bending/Wagging | Alkene | 1450 - 800 | A complex region with multiple bands corresponding to scissoring, wagging, and twisting modes. |
Chromatographic Separation Techniques for Purity and Isomer Resolution
Chromatographic techniques are indispensable for the analysis of this compound, primarily to assess its purity and to separate its geometric isomers. As this compound exists as cis and trans stereoisomers, resolving these forms is critical for characterization and for understanding structure-activity relationships in subsequent applications. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful methods well-suited for these analytical challenges, offering high resolution and sensitivity. nih.govnih.gov
The separation is typically based on differential partitioning of the analyte between a stationary phase and a mobile phase. For a relatively non-polar compound like this compound, reversed-phase chromatography is the most common approach, where the stationary phase is hydrophobic and the mobile phase is a more polar aqueous-organic mixture. springernature.com
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is essential for the accurate quantification and isomeric separation of this compound. A reversed-phase (RP-HPLC) approach is standard for small, non-polar to moderately polar organic molecules. springernature.com
Method development involves the systematic optimization of several key parameters:
Stationary Phase Selection : A C18 (octadecylsilyl) column is the most common initial choice due to its high hydrophobicity, which promotes retention of non-polar analytes. The interaction is based on van der Waals forces between the analyte and the long alkyl chains of the stationary phase.
Mobile Phase Composition : The mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) (MeCN) or methanol. The elution strength is controlled by the proportion of the organic solvent; increasing the organic content reduces the retention time. Separation can be achieved under isocratic conditions (constant mobile phase composition) or gradient elution (composition varies over time) to achieve optimal resolution. springernature.com
Isomer Resolution : A crucial goal is the separation of the cis and trans isomers. In reversed-phase chromatography, the separation mechanism relies on differences in molecular shape and the resulting hydrophobicity. The trans isomer, being more linear than the bent cis isomer, can interact more extensively with the hydrophobic C18 chains of the stationary phase. nih.gov This generally leads to stronger retention and a longer retention time for the trans isomer compared to the cis isomer. nih.gov
Table 2: Typical Starting Parameters for RP-HPLC Method Development for this compound Isomer Separation
| Parameter | Typical Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides hydrophobic stationary phase for retention. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (MeCN) | The organic modifier used to elute the analyte. |
| Elution Mode | Gradient or Isocratic | A starting point could be 60:40 MeCN:Water (isocratic). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Suitable for detecting the C=C chromophore in the molecule. sielc.com |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC. This technology utilizes stationary phase particles with diameters of less than 2 µm, which results in much higher chromatographic efficiency.
The primary advantage of UPLC for the analysis of this compound is the significant reduction in analysis time. An HPLC method that might take 10-20 minutes can often be shortened to 1-3 minutes using UPLC, dramatically increasing sample throughput. This is achieved by using shorter columns and higher mobile phase flow rates, which are possible due to the smaller particle size. The system, however, must be designed to handle the much higher backpressures generated.
Transferring a method from HPLC to UPLC is a common strategy for improving analytical speed. sielc.com An established HPLC method for a related compound like 1,3-dibromopropane (B121459), for instance, can be adapted for fast UPLC applications by selecting a column with smaller particles (e.g., 1.7 µm) and adjusting the gradient and flow rate accordingly. sielc.com This allows for the rapid assessment of purity and isomer ratios of this compound with maintained or even improved resolution.
Table 3: Comparison of Typical HPLC and UPLC Performance Characteristics
| Feature | Conventional HPLC | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Typical Column ID | 4.6 mm | 2.1 mm |
| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |
| Typical Run Time | 10 - 30 min | 1 - 5 min |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Relative Sensitivity | Good | Excellent (sharper, taller peaks) |
| Solvent Consumption | Higher | Significantly Lower |
Computational and Theoretical Studies of 1,3 Dibromo 1 Propene
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure, stability, and electronic properties. mdpi.com
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying systems like 1,3-dibromo-1-propene (B2576369). sciepub.commdpi.com DFT calculations can determine the molecule's ground state energy, electron density distribution, and other key electronic properties. mdpi.com
By applying DFT, researchers can construct a detailed energetic and electronic profile. For halogenated alkenes, DFT has been used to optimize geometries and calculate energies, often employing basis sets like 6-31G(d) and 6-31+G(d). researchgate.net Such calculations for this compound would reveal bond lengths, bond angles, and dihedral angles of its most stable geometric configuration. Furthermore, DFT is instrumental in calculating thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are crucial for predicting the stability and spontaneity of reactions involving the compound. mdpi.com
Table 1: Illustrative Energetic and Electronic Data from a Hypothetical DFT Calculation on this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Ground State Energy | -5250.5 | Hartrees |
| Dipole Moment | 1.85 | Debye |
| Enthalpy of Formation | +75.2 | kJ/mol |
Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). wuxibiology.comirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. irjweb.comajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a large gap implies higher stability and lower chemical reactivity. irjweb.com
For this compound, analysis of the HOMO and LUMO can identify the most probable sites for electrophilic and nucleophilic attack. The distribution of these orbitals across the molecule indicates where electron density is highest (for HOMO) and lowest (for LUMO), guiding predictions about how it will interact with other reagents. wuxibiology.com For instance, the location of the LUMO lobes can suggest which carbon or bromine atoms are susceptible to nucleophilic attack. wuxibiology.comwuxiapptec.com
Table 2: Hypothetical Frontier Orbital Properties for this compound
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -9.8 | Electron-donating ability |
| LUMO Energy | -0.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 9.3 | High kinetic stability |
| Ionization Potential | 9.8 | Energy to remove an electron |
Note: This data is hypothetical, intended to illustrate the output of FMO analysis.
Modeling of Reaction Pathways and Transition States
Computational modeling is essential for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. ethz.ch A transition state represents the highest energy point along a reaction coordinate and is critical for determining the reaction's activation energy. nih.gov
For a molecule like this compound, theoretical studies could model its reaction with various reagents, such as nucleophiles or radicals. nih.gov Using methods like DFT, it is possible to calculate the geometries and energies of transition state structures. researchgate.net For example, in studies of similar molecules like 1-bromo-3,3,3-trifluoropropene reacting with OH radicals, computational methods have successfully identified multiple distinct reaction pathways and their corresponding energy barriers. nih.gov Such an analysis for this compound could predict whether addition, substitution, or elimination reactions are more favorable and under what conditions. researchgate.netresearchgate.net
Conformer Analysis and Energetic Properties of this compound
Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements known as conformers or rotamers. Conformer analysis involves identifying the stable conformers and determining their relative energies to understand the molecule's conformational profile.
Computational studies on analogous 1,3-dihalogenated compounds have shown that the relative orientation of the halogen atoms significantly impacts stability. nih.gov For this compound, rotations around the C-C single bond would lead to various conformers, such as anti and gauche forms. Theoretical calculations, for instance at the M05-2X/6-311+G** level of theory, can be used to determine the relative energies, dipole moments, and population distribution of these conformers. nih.gov This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by the relative populations of its conformers.
Molecular Dynamics Simulations to Explore Reaction Dynamics
While quantum chemical calculations typically focus on static structures and minimum energy pathways, molecular dynamics (MD) simulations provide insights into the time-evolution of a chemical system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe processes like conformational changes, solvent effects, and reaction events in real-time. researchgate.net
Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces at each time step, is particularly powerful for studying reaction dynamics where bond breaking and forming occur. arxiv.org For a compound like this compound, AIMD could be used to simulate its behavior at high temperatures, such as during pyrolysis, or its interaction with other molecules in a solvent. researchgate.net Studies on the combustion of the analogous 1,3-dichloropropene (B49464) have used quantum chemical MD simulations to reveal complex reaction pathways and product formation mechanisms that would be difficult to probe experimentally. researchgate.net
Application of Machine Learning Interatomic Potentials in Reaction Mechanism Studies
A significant challenge in computational chemistry is the high cost of accurate quantum mechanical calculations, which limits the size and timescale of simulations. arxiv.org Machine learning (ML) is emerging as a transformative tool to overcome this limitation. Machine learning interatomic potentials (MLIPs) are trained on large datasets of quantum mechanical calculations (like DFT) to predict the energy and forces of an atomic system with near-quantum accuracy but at a fraction of the computational cost. nih.govosti.gov
These MLIPs can be integrated into large-scale molecular dynamics simulations, enabling the study of complex reaction networks and dynamics over longer timescales than previously possible. arxiv.organl.gov For studying the reaction mechanisms of this compound, an MLIP could be developed to model its interactions with surfaces in heterogeneous catalysis or its decomposition pathways. osti.govnih.gov This approach allows for extensive sampling of the potential energy surface to discover new, unexpected reaction pathways and obtain statistically robust predictions of reaction rates and product distributions. nih.gov
Development and Validation of Analytical Methodologies for 1,3 Dibromo 1 Propene
Methodologies for Trace Level Detection and Quantification
The analysis of volatile and semi-volatile halogenated hydrocarbons like 1,3-Dibromo-1-propene (B2576369) at trace levels is most effectively achieved using chromatographic techniques. Gas chromatography (GC) is the predominant method due to the compound's volatility.
Headspace Gas Chromatography (HSGC): This is a powerful technique for analyzing volatile organic compounds in solid or liquid samples. By heating the sample in a sealed vial, the volatile analytes partition into the gas phase (headspace), which is then injected into the GC system. This method minimizes sample preparation and prevents contamination of the GC system with non-volatile matrix components. For detection, a Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) provides definitive identification based on the compound's mass spectrum.
A case study on the closely related compound, 1,3-Dibromopropane (B121459), demonstrates a validated HSGC method for its determination as a genotoxic impurity in a pharmaceutical substance. This methodology is directly applicable to this compound. The method utilized a DB-624 capillary column, which is designed for volatile compounds, with nitrogen as the carrier gas and FID for detection. Such a system is capable of achieving the low limits of detection required for trace analysis.
Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS): For extremely low detection limits, such as in environmental water analysis, purge and trap concentration followed by GC-MS is a standard approach. ysi.com In this technique, an inert gas is bubbled through the sample, stripping the volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated, desorbing the analytes into the GC-MS system. This concentration step significantly enhances sensitivity. ysi.com
High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds, reverse-phase (RP) HPLC can also be employed for the analysis of brominated propenes. sielc.com This method would be suitable for separating this compound from non-volatile impurities or in formulations where the matrix is incompatible with GC. A C18 column with a mobile phase of acetonitrile (B52724) and water is a typical starting point for developing such a method. sielc.com
Validation Parameters of Analytical Procedures (Specificity, Precision, Linearity, Accuracy, Robustness)
Method validation demonstrates that an analytical procedure is fit for its intended purpose. fda.gov The key parameters are defined by ICH guidelines. europa.eu The following sections describe these parameters, with illustrative data adapted from a validated HSGC method for the structurally similar compound 1,3-Dibromopropane, which serves as a practical example of the required performance characteristics.
Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In a chromatographic method, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks. For the HSGC method, specificity was confirmed by injecting a blank (diluent) and solutions of related substances, showing no interference at the retention time of the analyte. A resolution of greater than 5.0 was achieved between the analyte and the diluent, indicating excellent separation.
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
System Precision: Evaluates the variability of the instrument by repeatedly injecting the same standard solution. A low Relative Standard Deviation (% RSD) is required.
Method Precision (Repeatability): Assesses the variability of the entire analytical procedure over a short interval of time by the same analyst using the same equipment.
In the example study, the system precision was found to have a % RSD of 1.67%, while the method precision showed a % RSD of 2.75%, both well within typical acceptance criteria for trace analysis.
Linearity: Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is determined by analyzing a series of standards at different concentrations. The relationship between concentration and instrument response is evaluated, typically by calculating the correlation coefficient (r) or coefficient of determination (R²). For the 1,3-Dibromopropane method, linearity was established across a range from the limit of quantification to 150% of the specification level, with a correlation coefficient of 0.9926, demonstrating a strong linear relationship.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is added (spiked) into a sample matrix at different concentration levels. The percentage of the spiked analyte that is detected (% Recovery) is then calculated. The validation study for 1,3-Dibromopropane demonstrated accuracy across four concentration levels, with recovery values ranging from 95.1% to 111.5%.
Interactive Table: Summary of Accuracy/Recovery Data
| Spiked Level | Concentration (µg/mL) | Average % Recovery |
| LOQ | 4.37 | 111.5% |
| 50% | 7.05 | 102.1% |
| 100% | 14.1 | 95.1% |
| 150% | 21.1 | 98.7% |
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are crucial for trace-level analysis. They are typically established by analyzing a series of diluted solutions and are often calculated based on the standard deviation of the response and the slope of the calibration curve. For 1,3-Dibromopropane, the LOD was determined to be 1.46 µg/mL and the LOQ was 4.37 µg/mL.
Interactive Table: Method Detection and Quantification Limits
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 1.46 |
| Limit of Quantification (LOQ) | 4.37 |
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HSGC method, typical variations include oven temperature, carrier gas flow rate, and headspace vial heating temperature. The method for 1,3-Dibromopropane was found to be robust, with the resolution between the analyte and other components remaining greater than 5.0 under varied chromatographic conditions.
Identification and Analysis of Synthetic Impurities and Byproducts
The synthesis of this compound can potentially generate a variety of impurities, including isomers, unreacted starting materials, and byproducts from side reactions. The identification and control of these impurities are critical for ensuring the final product's quality.
Potential Impurities:
Isomers: The synthesis may produce other isomers of dibromopropene, such as 2,3-Dibromo-1-propene, 1,1-Dibromo-1-propene (B80434), or cis/trans isomers of the target molecule.
Unreacted Reagents: Residual starting materials used in the synthesis.
Byproducts: Compounds formed through competing reaction pathways, such as tribromopropanes or other related halogenated hydrocarbons.
Analytical Approach for Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying unknown impurities. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer generates a unique mass spectrum for each component as it elutes. This spectrum, often referred to as a "chemical fingerprint," can be compared against spectral libraries (like the NIST library) for positive identification. Even without a library match, the fragmentation pattern provides structural information that can be used to elucidate the structure of the unknown impurity. researchgate.net
Once identified, these impurities can be quantified using the same validated GC method developed for the main compound, provided they can be separated and detected. If reference standards for the impurities are available, specific calibration curves can be generated for precise quantification.
Research Methodologies for Environmental Fate and Degradation Studies of Brominated Alkenes
Approaches to Study Abiotic Degradation Processes
Abiotic degradation involves the chemical transformation of a compound without the intervention of living organisms. For brominated alkenes, the primary abiotic pathways studied are hydrolysis and photochemical degradation. These processes are investigated through controlled laboratory experiments designed to simulate environmental conditions.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is a critical parameter for determining the persistence of a compound in aquatic environments. Studies on analogous compounds like 1,3-Dichloropropene (B49464) show that hydrolysis is a relevant, albeit sometimes slow, degradation pathway. epa.gov Research methodologies to determine hydrolysis rates typically involve:
Batch Experiments: Incubating the compound in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and temperatures to mimic different environmental waters.
Kinetic Analysis: Periodically sampling the solutions and analyzing the concentration of the parent compound over time to calculate the hydrolysis rate constant and half-life. For 1,3-Dichloropropene, the hydrolysis half-life in deionized water at 20°C is approximately 10 days. nih.gov The primary hydrolysis product of 1,3-Dichloropropene is the corresponding 3-chloroallyl alcohol. nih.gov
Photochemical Degradation refers to the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, the most significant photochemical process for volatile organic compounds is the reaction with hydroxyl radicals (•OH). epa.gov Methodologies to study these pathways include:
Smog Chamber Studies: Using environmental chambers where the compound is exposed to controlled concentrations of hydroxyl radicals or ozone under simulated atmospheric conditions. The decay of the compound is monitored to determine reaction rate constants.
Laser Photolysis: Employing techniques like laser flash photolysis to generate radicals and measure reaction rates directly.
Estimation Models: Using structure-activity relationship (SAR) models that estimate atmospheric half-lives based on the molecular structure. For 1,3-Dichloropropene, the atmospheric half-life is estimated to be between 7 and 50 hours, indicating photooxidation is a major degradation process. nih.gov Theoretical calculations on the related compound 1,3-dibromopropane (B121459) predict that the C-Br bond is the most likely to break during photolysis, requiring a wavelength of approximately 442 nm. researchgate.net
| Degradation Process | Methodology | Key Findings for Analog (1,3-Dichloropropene) |
| Hydrolysis | Batch incubation in sterile buffers (varied pH, temp) | Half-life of ~10 days at 20°C. nih.gov |
| Product identification (e.g., via GC-MS) | Forms 3-chloroallyl alcohol. nih.gov | |
| Photodegradation | Smog chamber experiments with •OH radicals | Atmospheric half-life of 7-50 hours. nih.gov |
| Structure-activity relationship (SAR) models | Reaction with hydroxyl radicals is the primary atmospheric fate. epa.gov |
Methodologies for Investigating Biotic Degradation in Environmental Systems
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. It is often the primary mechanism for the removal of halogenated compounds from soil and groundwater. Research in this area focuses on assessing the rate of degradation, identifying the responsible microorganisms, and elucidating the metabolic pathways.
Methodologies for these investigations include:
Microcosm Studies: Laboratory incubations are prepared using soil or water samples collected from a relevant environment (e.g., an agricultural field). The compound is added, and its disappearance is monitored over time in both sterile (control) and non-sterile samples. A significantly faster degradation rate in the non-sterile samples indicates microbial action. nih.gov Studies on 1,3-Dichloropropene have shown that its degradation in soil is mainly biological. nih.gov
Enrichment and Isolation of Microorganisms: If biodegradation is observed, enrichment cultures are established by repeatedly transferring small amounts of the active microcosm to fresh media containing the target compound as a primary carbon source. This selects for and increases the population of degrading microbes. Subsequently, individual bacterial or fungal strains can be isolated on solid media. Several bacterial species, including those from the genus Pseudomonas, have been identified as capable of degrading 1,3-Dichloropropene. nih.govresearchgate.net
Metabolic Pathway Elucidation: Once a degrading strain is isolated, studies are conducted to identify the breakdown products (metabolites). This is typically achieved by analyzing culture extracts at different time points using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For 1,3-Dichloropropene, the pathway is initiated by a hydrolysis to 3-chloroallyl alcohol, which is then further metabolized by bacteria. nih.govresearchgate.net
Analytical Techniques for Environmental Monitoring of Brominated Organic Compounds
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of brominated alkenes in environmental samples like water, soil, and air. The complexity of these matrices requires robust sample preparation followed by sophisticated instrumental analysis.
Commonly employed methodologies include:
Sample Preparation: This is a critical step to extract the target compound from the environmental matrix and remove interfering substances.
Water: Techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which concentrates the analyte from a large volume of water onto a small cartridge.
Soil/Sediment: Pressurized liquid extraction (PLE) or Soxhlet extraction is used with an appropriate organic solvent. vu.nl
Air: Air is pumped through sorbent tubes that trap volatile compounds, which are later released for analysis, often by thermal desorption.
Instrumental Analysis: The primary technique for the analysis of volatile and semi-volatile halogenated compounds is Gas Chromatography (GC) coupled with a detector.
Gas Chromatography (GC): This technique separates the components of a mixture as they travel through a long, thin column. The time it takes for a compound to pass through the column (retention time) helps in its identification.
Mass Spectrometry (MS): Often used as a detector for GC, MS bombards the separated compounds with electrons, causing them to break into charged fragments. The resulting fragmentation pattern, or mass spectrum, is unique to each compound and allows for definitive identification and quantification. vu.nl Electron Capture Negative Ionization (ECNI) is a particularly sensitive mode for halogenated compounds.
| Analytical Step | Technique | Description |
| Sample Extraction | Solid-Phase Extraction (SPE) | Concentrates analytes from liquid samples (e.g., water) onto a solid sorbent. |
| Pressurized Liquid Extraction (PLE) | Extracts analytes from solid samples (e.g., soil) using solvents at elevated temperature and pressure. vu.nl | |
| Sample Cleanup | Gel Permeation Chromatography (GPC) | Separates analytes from larger interfering molecules (e.g., lipids). vu.nl |
| Analysis | Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with the column. |
| Mass Spectrometry (MS) | Identifies and quantifies compounds based on their unique mass fragmentation patterns. vu.nl |
Predictive Modeling for Environmental Transport and Transformation
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. rsc.org These models integrate a compound's physical-chemical properties with environmental parameters to simulate its behavior.
Key components and methodologies include:
Input Parameters: The models require data on the chemical's properties, many of which are determined experimentally or through estimation methods.
Physical-Chemical Properties: Vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) are crucial for predicting partitioning between air, water, and soil. The Henry's Law constant, which describes the partitioning between air and water, is vital for estimating volatilization from water bodies. guidechem.com
Degradation Rates: Experimentally determined half-lives for hydrolysis, photodegradation, and biodegradation are used to predict the compound's persistence in different environmental compartments.
Fugacity Models: These are common multimedia environmental models that describe the "escaping tendency" (fugacity) of a chemical from different phases (e.g., air, water, soil, sediment). The model calculates the distribution of the chemical at equilibrium, providing insights into where it is likely to accumulate.
Transport Modeling: These models simulate the movement of the chemical within and between environmental compartments. For instance, groundwater models can predict the potential for leaching from soil into an aquifer, while atmospheric models can predict long-range transport. The dissipation of 1,3-Dichloropropene from soil is known to occur through a combination of volatilization, leaching, and degradation. epa.gov
Q & A
What are the standard laboratory-scale synthesis methods for 1,3-Dibromo-1-propene, and how do reaction conditions influence product purity?
This compound is typically synthesized via bromination of propene derivatives, such as allylic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, copper stabilizers may be used to mitigate unwanted side reactions (e.g., polymerization) during synthesis . Key factors include temperature control (e.g., maintaining <60°C to prevent decomposition) and solvent selection (e.g., inert solvents like CCl₄). Purity can be assessed using gas chromatography (GC) coupled with mass spectrometry (MS) to identify byproducts like 1,2-dibromo isomers .
How can researchers characterize the structural and electronic properties of this compound?
Characterization involves a combination of spectroscopic and computational methods:
- NMR Spectroscopy : H and C NMR can confirm the presence of vinylic protons (δ ~5.5–6.5 ppm) and bromine-induced deshielding effects.
- IR Spectroscopy : Stretching frequencies for C-Br bonds (~550–650 cm⁻¹) and C=C bonds (~1600–1680 cm⁻¹) provide structural insights.
- Computational Studies : Density Functional Theory (DFT) models predict bond lengths, charge distribution, and reactivity using software like Gaussian. Reference databases (e.g., NIST Chemistry WebBook) provide validated spectral data for comparison .
What are the dominant reaction pathways for this compound in nucleophilic substitution and elimination reactions?
In nucleophilic substitution , the vinylic bromine atoms are less reactive than aliphatic halides due to sp² hybridization, but strong nucleophiles (e.g., Grignard reagents) can displace bromide ions under high-temperature conditions. For elimination , dehydrohalogenation with bases (e.g., KOH/ethanol) may yield propyne or allene derivatives, depending on steric and electronic factors. Advanced studies should monitor reaction kinetics via HPLC or GC-MS to resolve competing pathways .
What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to light and moisture, which may catalyze side reactions .
- Spill Management : Neutralize spills with sand or vermiculite, then dispose of as hazardous waste. Do not allow entry into drains due to environmental toxicity .
How does thermal or photolytic decomposition of this compound affect its stability, and what analytical methods detect decomposition products?
At temperatures >80°C, this compound may decompose into HBr and unsaturated hydrocarbons (e.g., propadiene). Photolysis under UV light can generate free radicals, leading to polymerization. Researchers should use thermogravimetric analysis (TGA) and UV-Vis spectroscopy to monitor stability. GC-MS is recommended to identify volatile decomposition byproducts .
What computational approaches are used to predict the reactivity of this compound in cross-coupling reactions?
DFT calculations (e.g., B3LYP/6-31G* basis sets) model transition states and activation energies for Suzuki-Miyaura or Heck couplings. Solvent effects can be simulated using the Polarizable Continuum Model (PCM). NIST’s computational data validate predicted reaction outcomes .
How is this compound utilized as an intermediate in pharmaceutical synthesis?
It serves as a precursor for prostaglandin analogs and antiviral agents. For example, the bromine atoms can be selectively replaced with nucleophiles to introduce functional groups like amines or alcohols. Reaction optimization (e.g., catalyst screening via high-throughput experimentation) is critical for yield improvement .
What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?
Impurities like 1,2-dibromo isomers or residual copper stabilizers may co-elute during GC analysis. Solutions include:
- HPLC with UV detection for better separation.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal contaminants.
- Method Validation : Compare results against certified reference materials (CRMs) .
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies may arise from solvent effects, instrument calibration, or isomer mixtures. To address this:
- Reproduce experiments using standardized conditions (e.g., deuterated solvents for NMR).
- Cross-validate with computational predictions (e.g., NIST data) .
- Publish raw spectral data and calibration protocols to enhance reproducibility .
What strategies minimize the environmental impact of this compound in academic research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
